3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core, which is a versatile scaffold widely used in medicinal chemistry . The presence of the 3,4-dichlorophenyl group and the 2-aminoethylsulfanyl moiety adds to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by functionalization with the 3,4-dichlorophenyl and 2-aminoethylsulfanyl groups . One common synthetic route includes:
Ring Construction: Starting from cyclic or acyclic precursors, the pyrrolidine-2,5-dione ring is formed through cyclization reactions.
Functionalization: The preformed pyrrolidine-2,5-dione ring is then functionalized with the 3,4-dichlorophenyl group and the 2-aminoethylsulfanyl group under specific reaction conditions.
Chemical Reactions Analysis
3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Scientific Research Applications
3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
3,4-Dichlorophenyl Compounds: Compounds with the 3,4-dichlorophenyl group exhibit similar chemical properties but may have different biological effects depending on the other functional groups present.
Properties
Molecular Formula |
C12H12Cl2N2O2S |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)16-11(17)6-10(12(16)18)19-4-3-15/h1-2,5,10H,3-4,6,15H2 |
InChI Key |
KQJLDXLDKFKFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SCCN |
Origin of Product |
United States |
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